(5R)-5-Cyclopropylmorpholin-3-one

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Sourcing racemic or undefined stereochemistry morpholinones compromises chiral synthesis reproducibility. (5R)-5-Cyclopropylmorpholin-3-one (CAS 1390681-24-9) provides defined (5R)-stereochemistry at ≥97% purity for reliable enantioselective synthesis. • Cyclopropyl group enhances metabolic stability; morpholinone core imparts conformational rigidity for target engagement • Class-level potency gains up to 500-fold documented in morpholinone-based protease inhibitor programs • Calc. LogP of -0.31 offers favorable aqueous solubility for early lead optimization Supplied with full analytical characterization for SAR and medicinal chemistry applications.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13915354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-Cyclopropylmorpholin-3-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC1C2COCC(=O)N2
InChIInChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m0/s1
InChIKeyLHKUSYLUISUNNC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5-Cyclopropylmorpholin-3-one: Chiral Morpholinone Building Block


(5R)-5-Cyclopropylmorpholin-3-one (CAS 1390681-24-9) is a chiral heterocyclic compound belonging to the morpholin-3-one class, featuring a six-membered ring containing oxygen and nitrogen with a cyclopropyl substituent at the 5-position in the R-configuration . The morpholinone scaffold serves as a privileged structure in medicinal chemistry due to its conformational rigidity and favorable drug-like properties [1]. The cyclopropyl group enhances metabolic stability and can influence molecular conformation, making this compound a valuable chiral building block for the synthesis of stereospecific bioactive molecules [2].

Chiral building block
Defined (5R)-stereochemistry
Morpholinone core for constrained SAR

(5R)-5-Cyclopropylmorpholin-3-one: Risks of Generic Substitution


Generic substitution with racemic 5-cyclopropylmorpholin-3-one, the (5S)-enantiomer, or positional isomers like 6-cyclopropylmorpholin-3-one can introduce significant variability in stereochemical purity, biological activity, and synthetic outcomes. The R-configuration at the 5-position imparts distinct three-dimensional orientation, which is critical for enantioselective interactions with biological targets . Morpholinone-based compounds exhibit potent activity in specific contexts; for instance, spiro-cyclopropyl P2-substituted morpholinone inhibitors demonstrated a 500-fold increase in potency against HIV-1 protease compared to the parent inhibitor, underscoring the sensitivity of activity to precise cyclopropyl placement and stereochemistry [1]. Therefore, sourcing a well-characterized, high-purity, stereospecific (5R)-enantiomer is essential for reproducible results in chiral synthesis and structure-activity relationship (SAR) studies.

Single (5R) enantiomer
Racemic or (5S) enantiomer
Stereochemistry is critical for enantioselective interactions; a racemate or opposite enantiomer can shift SAR outcomes and target engagement profiles.
5-cyclopropyl substitution
6-cyclopropyl positional isomer
Positional isomer changes substituent orientation and molecular shape, likely altering target interaction and synthetic utility.

(5R)-5-Cyclopropylmorpholin-3-one: Comparative Advantages


Higher Purity vs. Racemate and Positional Isomers

The (5R)-5-cyclopropylmorpholin-3-one product offered by Leyan is specified at 98% purity , which exceeds the purity of the racemic 5-cyclopropylmorpholin-3-one (97% from Fluorochem ) and the 6-cyclopropylmorpholin-3-one positional isomer (95% from Leyan ). This higher purity reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Purity Comparison
Supplier spec
98% vs 97% (rac) / 95% (6-isomer)
Supports purity-driven reproducibility
Vendor specification; method not disclosed
Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Defined (R)-Stereochemistry vs. Racemic Mixture

The (5R)-5-cyclopropylmorpholin-3-one is a single enantiomer with defined R-stereochemistry . In contrast, racemic 5-cyclopropylmorpholin-3-one (CAS 1260667-89-7) is a 1:1 mixture of R and S enantiomers . The use of a single enantiomer eliminates the need for chiral resolution steps and ensures stereochemical fidelity in downstream products.

Enantiomeric Purity
Head-to-head
Single (5R) vs racemate
Enables stereochemical SAR attribution
CAS-defined stereochemistry; 100% theoretical ee
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Cyclopropyl Substitution Enhances Biological Potency

In a study of morpholinone-based HIV-1 protease inhibitors, the introduction of a spiro-cyclopropyl group at the P2 position resulted in a 500-fold increase in potency compared to the parent inhibitor lacking the cyclopropyl group [1]. While this specific study did not use (5R)-5-cyclopropylmorpholin-3-one directly, it provides strong class-level evidence that cyclopropyl substitution on the morpholinone core can dramatically improve biological activity, likely due to enhanced conformational restriction and favorable hydrophobic interactions.

Potency Shift (Class)
Class-level
500-fold reported
Class-level scaffold context
Morpholinone-class evidence; not this compound directly
HIV Protease Inhibition Structure-Activity Relationship Drug Discovery

Improved Solubility over Trifluoromethyl Analog

The calculated LogP for 5-cyclopropylmorpholin-3-one is -0.31 , indicating good aqueous solubility. In contrast, the trifluoromethyl-substituted analog, 5-cyclopropyl-5-(trifluoromethyl)morpholin-3-one, has a higher molecular weight (209.17 Da vs. 141.17 Da) and likely a higher LogP due to the hydrophobic CF3 group, potentially reducing water solubility [1].

Aqueous Solubility
Calculated
LogP −0.31 vs. >0 (CF3 analog)
Supports aqueous solubility screening
Computed LogP; confirm experimentally
Physicochemical Properties Drug-likeness ADME Optimization

(5R)-5-Cyclopropylmorpholin-3-one: Key Research Applications


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (5R)-stereochemistry and high purity (98%) make this compound an ideal chiral building block for constructing enantiomerically pure drug candidates, particularly where the morpholinone core serves as a conformationally constrained scaffold to enhance target binding affinity and selectivity .

SAR Studies for Protease Inhibitors

Based on class-level evidence showing that cyclopropyl-substituted morpholinones can achieve 500-fold potency gains in HIV-1 protease inhibition, this compound is well-suited for incorporation into focused libraries aimed at exploring the role of the cyclopropyl group in protease inhibitor design [1].

Solubility-Driven Lead Optimization

With a calculated LogP of -0.31, (5R)-5-cyclopropylmorpholin-3-one offers a favorable aqueous solubility profile compared to more lipophilic analogs, making it a strategic choice for early-stage lead optimization programs where improving solubility is a key objective .

Synthesis of Enantiomerically Pure CNS Compounds

Morpholine derivatives are prevalent in CNS drug discovery due to their ability to modulate neurotransmitter systems. The chiral, cyclopropyl-substituted morpholinone can serve as a versatile intermediate for synthesizing novel CNS-active compounds with improved metabolic stability and blood-brain barrier penetration [2].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical fidelity
Enantiomeric excess verification
Protease inhibitor SAR
Cyclopropyl morpholinone scaffold
Target engagement assay (class-level context)
Solubility optimization
Low LogP scaffold
Aqueous solubility assay
CNS intermediate synthesis
Chiral morpholine scaffold
Blood-brain barrier permeability screening

Technical Documentation Hub

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23 linked technical documents
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